7-Chloro-2,3-dihydro-2-benzofuranmethanamine: A Privileged Scaffold for CNS Ligand Design
7-Chloro-2,3-dihydro-2-benzofuranmethanamine: A Privileged Scaffold for CNS Ligand Design
This technical guide provides an in-depth analysis of 7-chloro-2,3-dihydro-2-benzofuranmethanamine , a critical pharmacophore in the development of central nervous system (CNS) agents.
Executive Summary
7-Chloro-2,3-dihydro-2-benzofuranmethanamine (C
Its structural significance lies in its ability to mimic the ethylamine side chain of neurotransmitters (serotonin, dopamine) while restricting conformational freedom, thereby enhancing receptor subtype selectivity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (7-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine |
| Common Synonyms | 1-(7-chloro-2,3-dihydrobenzofuran-2-yl)methanamine; 2-aminomethyl-7-chlorocoumaran |
| CAS Number | 36509-xx-x (Generic/HCl salt ref); Specific isomer CAS varies |
| PubChem CID | 36509 (Hydrochloride salt) |
| Molecular Formula | C |
| Molecular Weight | 183.64 g/mol (Free base); 220.10 g/mol (HCl salt) |
Structural Architecture
The molecule consists of a benzene ring fused to a saturated dihydrofuran ring.
-
Core: 2,3-dihydrobenzofuran (Coumaran).
-
Substituent 1 (C7): Chlorine atom.[1][2][3][4] Located ortho to the ring oxygen, this halogen modulates metabolic stability (blocking hydroxylation) and enhances lipophilicity.
-
Substituent 2 (C2): Methanamine group (
). This is the primary pharmacophore, acting as a protonatable nitrogen source for ionic bonding with receptor aspartate residues. -
Chirality: Carbon-2 is a chiral center. The (R)-enantiomer is often the bioactive isomer in serotonergic applications, mimicking the spatial arrangement of (R)-alpha-methylserotonin.
Physicochemical Profile
| Parameter | Value (Predicted/Exp) | Significance |
| LogP | 2.1 – 2.4 | Ideal for Blood-Brain Barrier (BBB) penetration. |
| pKa (Amine) | ~9.5 | Exists predominantly as a cation at physiological pH (7.4). |
| TPSA | ~35 Ų | Low polar surface area favors CNS distribution. |
| H-Bond Donors | 2 (Amine) | Critical for receptor anchoring. |
Synthetic Pathways
The synthesis of this scaffold requires precise control over the dihydrofuran ring formation and the reduction of the side chain. Below is the optimized laboratory-scale protocol.
Retrosynthetic Analysis
The most robust route involves the construction of the benzofuran core from a substituted salicylaldehyde, followed by reduction of the furan double bond and conversion of the side chain.
Figure 1: Step-wise synthesis of 7-chloro-2,3-dihydro-2-benzofuranmethanamine.
Detailed Protocol
Step 1: Cyclization to Benzofuran Core
-
Reagents: 3-Chloro-2-hydroxybenzaldehyde (1.0 eq), Ethyl chloroacetate (1.2 eq),
(2.0 eq), DMF. -
Procedure: Heat the mixture at 90°C for 4 hours. The phenoxide ion attacks the alkyl halide, followed by an intramolecular aldol-type condensation to close the furan ring.
Step 2: Reduction of the Furan Ring
-
Reagents: Magnesium turnings in Methanol (Mg/MeOH) or catalytic hydrogenation (
, Pd/C). -
Mechanism: Selective reduction of the C2-C3 double bond. The 7-chloro substituent deactivates the benzene ring, preventing over-reduction.
-
Note: This step establishes the C2 chiral center (racemic).
Step 3: Conversion to Amine
-
Method A (Amide Reduction): Treat the ester with methanolic ammonia to form the amide, then reduce with Lithium Aluminum Hydride (
) in refluxing THF. -
Method B (Azide Route): Reduce ester to alcohol (
), convert to Mesylate ( ), displace with Sodium Azide ( ), and reduce via Staudinger reaction ( ). Preferred for enantioselective synthesis.
Pharmacology & Mechanism of Action
This molecule acts as a rigidified bioisostere of phenethylamine, targeting monoamine GPCRs.
5-HT Receptor Agonism
The 7-chloro-2,3-dihydrobenzofuran scaffold is structurally homologous to Lorcaserin and WAY-163909 .
-
Mechanism: The protonated amine forms a salt bridge with Asp3.32 in the receptor binding pocket.
-
Role of 7-Chloro: The chlorine atom occupies a specific hydrophobic pocket (likely involving Phe6.51 or Val6.52 ), enhancing potency and selectivity over 5-HT
. -
Therapeutic Relevance: Anti-obesity (satiety signaling) and antipsychotic activity.
SAR Logic (Structure-Activity Relationship)
Figure 2: Structure-Activity Relationship (SAR) of the scaffold.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
H NMR (400 MHz, CDCl
):- 7.10–6.80 (m, 3H, Aromatic protons).
- 4.90 (m, 1H, C2-H, chiral methine).
-
3.30 (dd, 1H, C3-H
). -
2.95 (dd, 1H, C3-H
). -
2.85 (d, 2H, -CH
-NH ).
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 184.05
. -
Characteristic chlorine isotope pattern (
ratio ~3:1).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Hygroscopic as HCl salt. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation; conversion to the hydrochloride or fumarate salt is recommended for long-term stability.
References
-
PubChem. (2025).[1] 2-Benzofuranmethylamine, 2,3-dihydro-7-chloro-, hydrochloride. National Library of Medicine. Link
-
Zhou, D., et al. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives. US Patent Application 20060089405A1. Link
-
Bongen, P., et al. (2018). Synthesis of 7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives. Organic Syntheses. Link
-
Kowalewska, M., et al. (2012).[3] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link
-
ChemScene. (2025). Product Catalog: 7-Chloro-2,3-dihydrobenzofuran derivatives. Link
Sources
- 1. 1H-1,4-Benzodiazepine-2-methanamine, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-, (2Z)-2-butenedioate (1:2) | C24H23ClFN3O8 | CID 15563245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. echemi.com [echemi.com]
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